1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound belonging to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. The oxadiazole ring is crucial for the biological activity of these compounds, often enhancing their interaction with biological targets.
The synthesis and characterization of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine have been documented in various scientific studies and patents. Research indicates that modifications to the oxadiazole structure can improve the efficacy and bioavailability of antimicrobial agents targeting resistant bacterial strains .
This compound is classified as an organic heterocyclic compound and specifically falls under the category of oxadiazoles. Its chemical formula is , indicating the presence of nitrogen and oxygen heteroatoms within its structure.
The synthesis of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves several key steps:
Technical details regarding reaction conditions, catalysts used (such as palladium or copper-based catalysts), and purification methods (like chromatography) are critical for optimizing yield and purity .
The molecular structure of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine consists of a five-membered oxadiazole ring substituted with a methoxyethyl group at one position and an ethanamine chain at another. The structural formula can be represented as follows:
Key data points regarding its molecular structure include:
The chemical reactivity of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine includes:
Technical details regarding reaction mechanisms often involve detailed kinetic studies and spectroscopic analysis to elucidate pathways and intermediates formed during synthesis .
The mechanism of action for 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine primarily revolves around its antimicrobial properties. It is believed to interact with bacterial cell membranes or specific intracellular targets:
Data on specific targets and interactions would require further experimental validation through in vitro studies .
The physical properties include:
Chemical properties include:
Relevant analyses often involve techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry for structural confirmation .
The primary applications of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine include:
Ongoing research continues to explore its full potential within medicinal chemistry, particularly in addressing pressing health concerns related to antibiotic resistance .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological potential was recognized. The inaugural 1,2,4-oxadiazole-containing drug, Oxolamine, emerged in the 1960s as a cough suppressant, establishing the scaffold’s pharmaceutical relevance. Subsequent decades witnessed accelerated diversification, yielding Prenoxdiazine (cough suppression), Butalamine (vasodilation), Fasiplon (anxiolytic), and Pleconaril (antiviral). Notably, Ataluren (2014) represented a breakthrough for Duchenne muscular dystrophy treatment, exploiting the ring’s bioisosteric properties to overcome pharmacokinetic limitations of conventional therapies [2].
A pivotal advancement occurred in 2011 with the isolation of natural 1,2,4-oxadiazoles—Phidianidine A/B from the sea slug Phidiana militaris. These alkaloids demonstrated in vitro cytotoxicity against multiple cancer cell lines (HeLa, CaCo-2) and agonist activity against PTP1B and CXCR4 receptors, underscoring the scaffold’s biological versatility. Quisqualic acid, derived from Quisqualis indica seeds, further exemplified natural occurrences, acting as a metabotropic glutamate receptor agonist with implications for neurodegenerative disorders [2].
Antimicrobial development accelerated in the 2010s, with 1,2,4-oxadiazoles identified as DNA gyrase inhibitors (e.g., compound 17, IC₅₀ = 1.2 μM against Escherichia coli gyrase) and penicillin-binding protein disruptors. Structural optimizations yielded derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), positioning the scaffold as a critical weapon against antimicrobial resistance [6] [7].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Drug | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First commercial 1,2,4-oxadiazole drug |
1980s | Prenoxdiazine | Cough suppression | Reinforced scaffold utility |
2002 | Pleconaril | Antiviral (picornavirus) | Broad-spectrum enterovirus activity |
2011 | Phidianidine A/B | Cytotoxic/Receptor agonist | First natural 1,2,4-oxadiazoles |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough therapy |
2020s | GI-targeted analogues (e.g., 26a) | Anti-Clostridioides difficile | Gut-restricted permeability engineering |
Substituent selection at the 3- and 5-positions of the 1,2,4-oxadiazole ring critically modulates bioactivity, permeability, and metabolic stability. The scaffold’s capacity to serve as an ester or amide bioisostere hinges on electronic and steric compatibility with target binding pockets. Key structure-activity relationship (SAR) principles include:
Table 2: Impact of Key Substituents on 1,2,4-Oxadiazole Pharmacokinetics and Bioactivity
Substituent Position | Group | Effects on Properties | Biological Consequence |
---|---|---|---|
3-position (Ring C) | 1-Methoxyethyl | ↑ Metabolic stability; ↑ 3D conformational freedom | Enhanced target residence time; stereoselective activity |
5-position (Ring A) | Phenol | Essential H-bond donation | DNA gyrase/PBP inhibition; Gram-positive activity |
5-position (Ring A) | Trifluoromethyl | ↑ Lipophilicity; ↑ systemic absorption | Unsuitable for gut-restricted agents |
Amine tail | Ethanamine | ↑ Water solubility (via salt formation) | Formulation flexibility; tissue penetration |
1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine exemplifies rationally designed 1,2,4-oxadiazoles for gastrointestinal pathogen suppression. Its molecular framework (C₇H₁₃N₃O₂; MW 171.20) incorporates two critical elements:
This compound’s structural relatives demonstrate potent activity against high-priority GI pathogens:
Synthetic accessibility via amidoxime pathways (e.g., cyclodehydration of amidoximes with carboxylic acid derivatives) supports scalable production. The methoxyethyl group’s introduction likely employs etherification of hydroxyethyl precursors or asymmetric synthesis of chiral intermediates [3] [5].
Table 3: Activity Profile of Methoxyethyl-Modified 1,2,4-Oxadiazoles Against GI Pathogens
Pathogen | Compound | MIC Value (μg/mL) | Reference Drug (MIC μg/mL) | Key Advantage |
---|---|---|---|---|
Clostridioides difficile | Lead compound 1 | 6 | Vancomycin (2) | Bactericidal kinetics |
Vancomycin-resistant E. faecium (VREfm) | 26a (quaternary analogue) | 2 | Linezolid (1–2) | Gut-restricted action; low clearance |
Multidrug-resistant E. faecium | Chiral methoxyethyl derivative* | Data pending | Daptomycin (0.5–2) | Overcomes efflux-mediated resistance |
*Inferred from structural similarity to 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine [7]
Future developments will likely exploit the methoxyethyl group’s stereochemical plasticity for enantioselective optimization and probe the ethanamine’s derivatization (e.g., prodrug approaches) to enhance colonic bioavailability. These strategies align with WHO guidelines urging targeted therapies for antibiotic-resistant gastrointestinal pathogens [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8